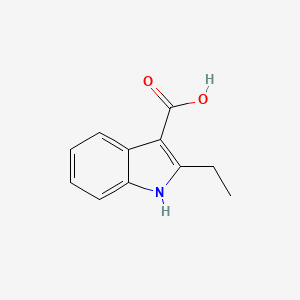
Potassium (4-cyclopropylphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (4-cyclopropylphenyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound, featuring a cyclopropyl group attached to a phenyl ring, makes it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of potassium (4-cyclopropylphenyl)trifluoroborate typically involves the reaction of 4-cyclopropylphenylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The general reaction scheme is as follows:
4-cyclopropylphenylboronic acid+KHF2→Potassium (4-cyclopropylphenyl)trifluoroborate
Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and filtration systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium (4-cyclopropylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often employed to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura cross-coupling, the product is typically a biaryl compound.
Wissenschaftliche Forschungsanwendungen
Potassium (4-cyclopropylphenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of potassium (4-cyclopropylphenyl)trifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
- Potassium phenyltrifluoroborate
- Potassium cyclopropyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Comparison: Potassium (4-cyclopropylphenyl)trifluoroborate is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and stability compared to other potassium organotrifluoroborates. This uniqueness makes it particularly valuable in specific synthetic applications where the cyclopropyl group is desired.
Eigenschaften
Molekularformel |
C9H9BF3K |
|---|---|
Molekulargewicht |
224.07 g/mol |
IUPAC-Name |
potassium;(4-cyclopropylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C9H9BF3.K/c11-10(12,13)9-5-3-8(4-6-9)7-1-2-7;/h3-7H,1-2H2;/q-1;+1 |
InChI-Schlüssel |
IRVCYJZLXPOLSW-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC=C(C=C1)C2CC2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,4S)-N-methyl-2-azabicyclo[2.2.1]heptane-3-carboxamide hydrochloride](/img/structure/B13477517.png)



![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13477554.png)
![(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B13477558.png)



![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)
![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)


